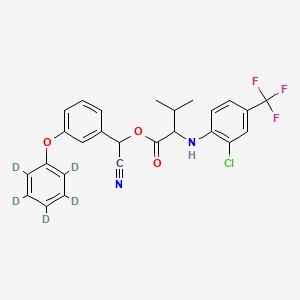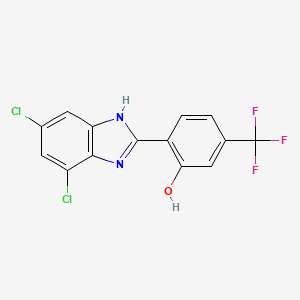
8-Isopropyl Etodolac-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Isopropyl Etodolac-d3 is a deuterated analog of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Etodolac.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions: 8-Isopropyl Etodolac-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced derivatives with different functional groups.
科学研究应用
8-Isopropyl Etodolac-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Etodolac.
Biology: Used in biological studies to investigate the pharmacokinetics and pharmacodynamics of Etodolac, including its absorption, distribution, metabolism, and excretion.
Medicine: Used in medical research to develop new formulations and delivery systems for Etodolac, as well as to study its therapeutic effects and potential side effects.
Industry: Used in the pharmaceutical industry to develop and optimize the production processes for Etodolac and its derivatives.
作用机制
The mechanism of action of 8-Isopropyl Etodolac-d3 is similar to that of Etodolac. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The deuterium atoms in this compound can also provide insights into the metabolic pathways and pharmacokinetics of Etodolac by allowing researchers to track the compound more accurately in biological systems.
相似化合物的比较
8-Isopropyl Etodolac-d3 can be compared with other deuterated and non-deuterated analogs of Etodolac, such as:
Etodolac: The non-deuterated parent compound, which is widely used as an NSAID.
Deuterated Etodolac: Other deuterated analogs of Etodolac, which may have different isotopic enrichment and substitution patterns.
Other NSAIDs: Compounds like ibuprofen, naproxen, and diclofenac, which have similar mechanisms of action but different chemical structures and pharmacokinetic profiles.
The uniqueness of this compound lies in its deuterium atoms, which provide valuable insights into the metabolic pathways and pharmacokinetics of Etodolac, making it a valuable tool in scientific research.
属性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-[8-propan-2-yl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)/i1D3 |
InChI 键 |
JHGYMRJCQPQYJB-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |
规范 SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


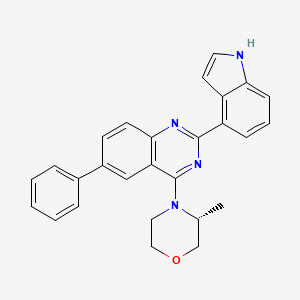
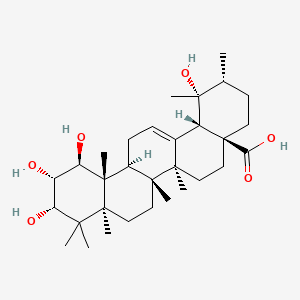
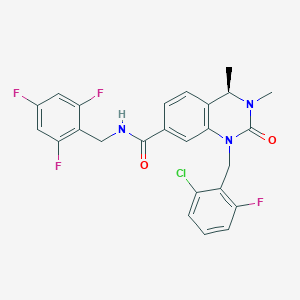
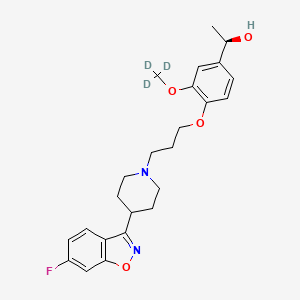

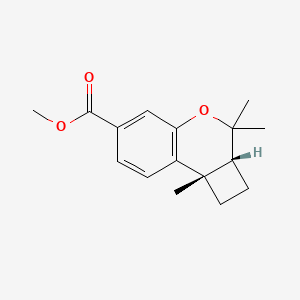
![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
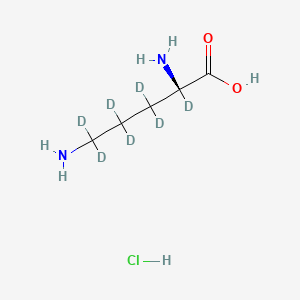
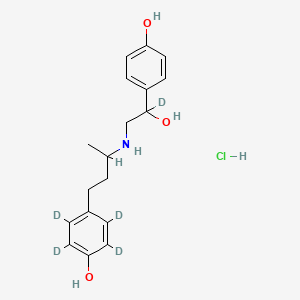

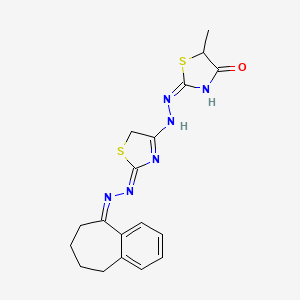
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
